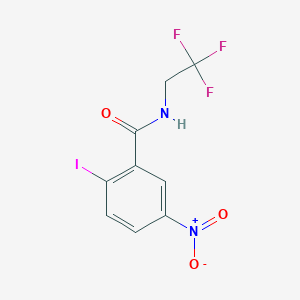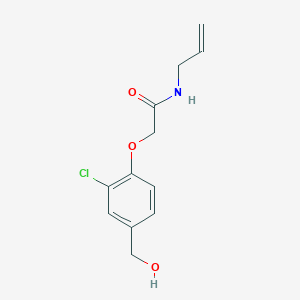
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is an organic compound with the molecular formula C12H14ClNO3. This compound is characterized by the presence of an allyl group, a chloro-substituted phenoxy group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide typically involves the reaction of 2-chloro-4-(hydroxymethyl)phenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(hydroxymethyl)acetamide
- Phenoxy acetamide derivatives
- Chalcone derivatives
Uniqueness
n-Allyl-2-(2-chloro-4-(hydroxymethyl)phenoxy)acetamide is unique due to the presence of the allyl group, which imparts specific reactivity and properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H14ClNO3 |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H14ClNO3/c1-2-5-14-12(16)8-17-11-4-3-9(7-15)6-10(11)13/h2-4,6,15H,1,5,7-8H2,(H,14,16) |
Clave InChI |
AJPKXMQQSZUQKA-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)COC1=C(C=C(C=C1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



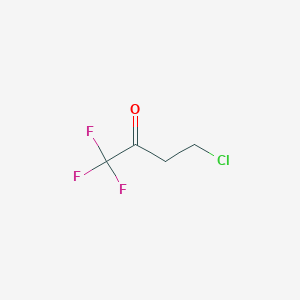
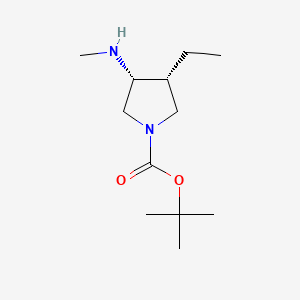
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)

![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)

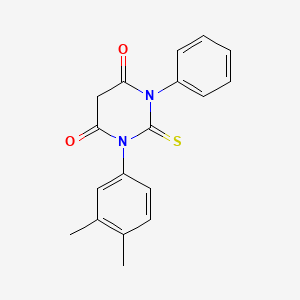
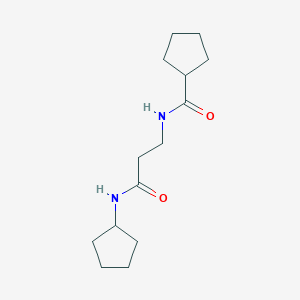
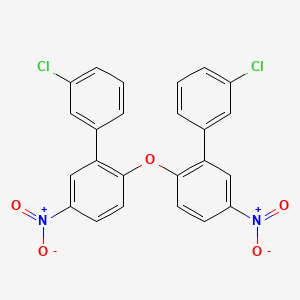
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
